Methanol, oxybis-, dimethanesulfonate
Description
Structurally, it can be represented as (CH3OCH2OSO2CH3)2, though variations in the backbone may exist depending on synthesis routes. This compound belongs to the class of dimethanesulfonate esters, which are known for their ability to crosslink DNA and proteins, leading to cytotoxic effects. Its structural analogs, such as busulfan (1,4-butanediol dimethanesulfonate), are widely used in chemotherapy and bone marrow transplantation (BMT) conditioning due to their stem cell-depleting properties .
Properties
CAS No. |
62609-70-5 |
|---|---|
Molecular Formula |
C4H14O9S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
hydroxymethoxymethanol;methanesulfonic acid |
InChI |
InChI=1S/C2H6O3.2CH4O3S/c3-1-5-2-4;2*1-5(2,3)4/h3-4H,1-2H2;2*1H3,(H,2,3,4) |
InChI Key |
ZXPQYGZWKPDXQP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(O)OCO |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(O)OCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Rigid backbones (e.g., PL63’s cyclohexane) enhance biological activity by stabilizing the reactive groups in optimal positions, whereas linear or flexible backbones (e.g., BU) depend on pharmacokinetics for efficacy .
Physicochemical Properties and Solubility
Solubility in non-aqueous solvents is critical for formulation and bioavailability. Evidence from lanthanide halide studies (e.g., holmium fluoride in methanol) suggests polar solvents like methanol enhance solubility for sulfonate esters . However, busulfan’s poor aqueous solubility necessitates prodrug strategies, whereas PL63’s rigidity improves lipid solubility and tissue penetration .
Table 2: Solubility Trends
| Compound | Solubility in Methanol | Solubility in Water |
|---|---|---|
| Busulfan | High | Low (<0.1 mg/mL) |
| Methanol, oxybis- analog | High (inferred) | Moderate (inferred) |
| PL63 | Moderate | Very Low |
Pharmacokinetic and Toxicological Profiles
Pharmacokinetics (PK) drive efficacy in dimethanesulfonates:
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